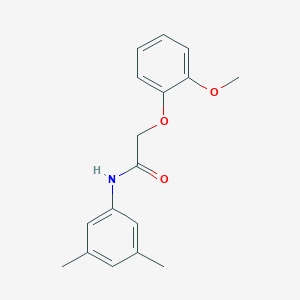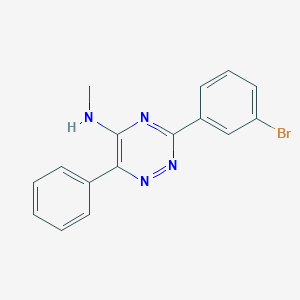![molecular formula C23H22N2O2 B259098 N-ethyl-4-[(4-methylbenzoyl)amino]-N-phenylbenzamide](/img/structure/B259098.png)
N-ethyl-4-[(4-methylbenzoyl)amino]-N-phenylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ethyl-4-[(4-methylbenzoyl)amino]-N-phenylbenzamide, also known as EML 445, is a chemical compound commonly used in scientific research. It belongs to the class of benzamides and is known for its inhibitory effects on certain enzymes and proteins.
Scientific Research Applications
N-ethyl-4-[(4-methylbenzoyl)amino]-N-phenylbenzamide 445 is widely used in scientific research as an inhibitor of certain enzymes and proteins. It has been shown to inhibit the activity of the enzyme phosphodiesterase-4 (PDE4), which is involved in the regulation of inflammation and immune responses. N-ethyl-4-[(4-methylbenzoyl)amino]-N-phenylbenzamide 445 has also been shown to inhibit the activity of the protein histone deacetylase 6 (HDAC6), which is involved in the regulation of cell growth and division.
Mechanism of Action
The mechanism of action of N-ethyl-4-[(4-methylbenzoyl)amino]-N-phenylbenzamide 445 involves binding to the active site of the target enzyme or protein and inhibiting its activity. For example, N-ethyl-4-[(4-methylbenzoyl)amino]-N-phenylbenzamide 445 binds to the catalytic site of PDE4 and prevents it from breaking down cyclic adenosine monophosphate (cAMP), which is involved in the regulation of inflammation and immune responses. Similarly, N-ethyl-4-[(4-methylbenzoyl)amino]-N-phenylbenzamide 445 binds to the active site of HDAC6 and prevents it from deacetylating histone proteins, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-ethyl-4-[(4-methylbenzoyl)amino]-N-phenylbenzamide 445 depend on the specific enzyme or protein that it inhibits. For example, inhibition of PDE4 by N-ethyl-4-[(4-methylbenzoyl)amino]-N-phenylbenzamide 445 results in increased levels of cAMP, which can lead to reduced inflammation and immune responses. Inhibition of HDAC6 by N-ethyl-4-[(4-methylbenzoyl)amino]-N-phenylbenzamide 445 results in increased acetylation of histone proteins, which can lead to altered gene expression and cell growth.
Advantages and Limitations for Lab Experiments
One advantage of using N-ethyl-4-[(4-methylbenzoyl)amino]-N-phenylbenzamide 445 in lab experiments is its specificity for certain enzymes and proteins. This allows researchers to selectively inhibit the activity of these targets and study their effects on cellular processes. However, one limitation of using N-ethyl-4-[(4-methylbenzoyl)amino]-N-phenylbenzamide 445 is its potential toxicity and off-target effects. Careful dose-response studies and controls are necessary to ensure that the observed effects are due to specific inhibition of the target enzyme or protein.
Future Directions
For research on N-ethyl-4-[(4-methylbenzoyl)amino]-N-phenylbenzamide 445 include further studies on its effects on inflammation and immune responses, as well as its potential as a therapeutic agent for diseases such as cancer and neurodegenerative disorders. Additionally, studies on the specificity and selectivity of N-ethyl-4-[(4-methylbenzoyl)amino]-N-phenylbenzamide 445 for its target enzymes and proteins may lead to the development of more potent and specific inhibitors.
Synthesis Methods
The synthesis of N-ethyl-4-[(4-methylbenzoyl)amino]-N-phenylbenzamide 445 involves several steps. First, 4-methylbenzoyl chloride is reacted with aniline to form 4-methylbenzamide. This is then reacted with N-phenylethylamine to form N-ethyl-4-[(4-methylbenzoyl)amino]-N-phenylbenzamide. The final product is obtained through purification and isolation techniques.
properties
Product Name |
N-ethyl-4-[(4-methylbenzoyl)amino]-N-phenylbenzamide |
|---|---|
Molecular Formula |
C23H22N2O2 |
Molecular Weight |
358.4 g/mol |
IUPAC Name |
N-[4-[ethyl(phenyl)carbamoyl]phenyl]-4-methylbenzamide |
InChI |
InChI=1S/C23H22N2O2/c1-3-25(21-7-5-4-6-8-21)23(27)19-13-15-20(16-14-19)24-22(26)18-11-9-17(2)10-12-18/h4-16H,3H2,1-2H3,(H,24,26) |
InChI Key |
DMYSEVMSSWIWHS-UHFFFAOYSA-N |
SMILES |
CCN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-[5-(2-Methoxy-phenyl)-[1,2,4]oxadiazol-3-yl]-pyridine](/img/structure/B259019.png)
![ethyl 2-[(N-benzylglycyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B259020.png)
![N-[1-(cyclopentylcarbamoyl)cyclohexyl]-N-methylbenzamide](/img/structure/B259022.png)
![1,5-Dimethyl-4-[(3-oxocyclohexen-1-yl)amino]-2-phenylpyrazol-3-one](/img/structure/B259026.png)
![1,7,7-Trimethyl-3-({[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}methylene)bicyclo[2.2.1]heptan-2-one](/img/structure/B259027.png)
![N-[1-isobutyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]thiophene-2-carboxamide](/img/structure/B259028.png)
![4-(Furan-2-yl)-7-methyl-2,2-bis(trifluoromethyl)pyrido[1,2-a][1,3,5]triazine](/img/structure/B259029.png)
![2-[[6-(4-chlorophenyl)-3-(furan-2-yl)-1,2,4-triazin-5-yl]oxy]-N,N-dimethylethanamine](/img/structure/B259033.png)

![2-methyl-N-[3-(8-methyl-3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]propanamide](/img/structure/B259037.png)
![4-tert-butyl-N-[2-(2-chlorophenoxy)ethyl]benzamide](/img/structure/B259039.png)
